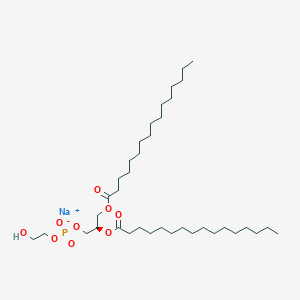

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate

Vue d'ensemble

Description

The compound you mentioned seems to be a type of phospholipid. Phospholipids are a class of lipids that are a major component of all cell membranes as they can form lipid bilayers . They usually consist of two fatty acid chains esterified to two of the carbons of glycerol phosphate, the phosphate being esterified to a hydroxyl group of another hydrophilic compound, such as choline .

Molecular Structure Analysis

The molecular structure of phospholipids typically includes a glycerol backbone, two fatty acid chains, and a phosphate group . The fatty acid chains can vary in length and saturation, which can affect the properties of the phospholipid .Chemical Reactions Analysis

Phospholipids can undergo various chemical reactions. Hydrolysis can occur under certain conditions, breaking the phospholipid down into its constituent parts . They can also participate in exchange reactions with other phospholipids .Physical And Chemical Properties Analysis

The physical and chemical properties of phospholipids depend on their specific structure. They are amphipathic molecules, meaning they have both hydrophilic and hydrophobic regions . This allows them to form the lipid bilayers that make up cell membranes .Applications De Recherche Scientifique

Environmental Management and Pollution Control

- Sodium Zirconium Phosphate (NZP) as a Host Structure for Nuclear Waste Immobilization : NZP compounds, including sodium zirconium phosphate, have been reviewed for their potential in immobilizing nuclear waste due to their structural flexibility, low thermal expansion, and resistance to leaching, highlighting their application in environmental management and pollution control (Scheetz, Agrawal, Breval, & Roy, 1994).

Material Science and Engineering

- Structure and Dynamics of Fluorophosphate Na-Ion Battery Cathodes : Research on fluorophosphate cathodes for sodium-ion batteries reveals the potential of sodium-based compounds in renewable energy storage solutions, addressing the limitations and mechanisms underlying sodium-extraction in battery applications (Dacek, Richards, Kitchaev, & Ceder, 2016).

Agricultural Enhancements

- Bacterial Solubilization of Mineral Phosphates : The ability of certain bacteria to solubilize mineral and organic phosphates, potentially including sodium phosphate compounds, presents a method for enhancing phosphorus availability in soil, with implications for agricultural productivity and environmental sustainability (Goldstein, 1986).

Mécanisme D'action

Phospholipids play a crucial role in cell membrane structure and function. They form a lipid bilayer, with the hydrophilic (water-attracting) heads facing outwards and the hydrophobic (water-repelling) tails facing inwards. This structure forms a barrier that separates the inside of the cell from the outside environment .

Orientations Futures

Propriétés

IUPAC Name |

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-hydroxyethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H73O9P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,38H,3-34H2,1-2H3,(H,41,42);/q;+1/p-1/t35-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTNKUACKJHTLJ-RUQJKXHKSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCO)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCO)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72NaO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677179 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148439-06-9 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)

![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)

![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)